molecular formula C4H2BrLiN2O2 B6596840 Lithium 4-bromo-1H-imidazole-2-carboxylate CAS No. 1909335-99-4

Lithium 4-bromo-1H-imidazole-2-carboxylate

Cat. No.: B6596840
CAS No.: 1909335-99-4
M. Wt: 196.9 g/mol
InChI Key: FFCKWYFGXHJKPL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium 4-bromo-1H-imidazole-2-carboxylate is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features a bromine atom at the 4th position and a carboxylate group at the 2nd position, with lithium as the counterion. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Lithium 4-bromo-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, and various oxidizing and reducing agents for redox reactions. The reaction conditions are generally mild, allowing for the inclusion of various functional groups .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of functionalized imidazole derivatives, while oxidation and reduction reactions can produce imidazole derivatives with altered electronic properties .

Scientific Research Applications

Lithium 4-bromo-1H-imidazole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Lithium 4-bromo-1H-imidazole-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The bromine atom and carboxylate group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-imidazole-2-carboxylic acid: Similar structure but lacks the lithium counterion.

    1H-Imidazole-2-carboxylic acid: Lacks the bromine atom at the 4th position.

    Lithium imidazole-2-carboxylate: Lacks the bromine atom at the 4th position.

Uniqueness

Lithium 4-bromo-1H-imidazole-2-carboxylate is unique due to the presence of both the bromine atom and the lithium counterion. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

IUPAC Name

lithium;5-bromo-1H-imidazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O2.Li/c5-2-1-6-3(7-2)4(8)9;/h1H,(H,6,7)(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCKWYFGXHJKPL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=C(NC(=N1)C(=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrLiN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909335-99-4
Record name lithium(1+) ion 4-bromo-1H-imidazole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.